molecular formula C29H34O12 B1202413 4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 98813-22-0

4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B1202413
CAS No.: 98813-22-0
M. Wt: 574.6 g/mol
InChI Key: OJEGCXWWBDCZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Nanoparticle Effect on Drug-DNA Interactions

This compound is closely related to Epirubicin, an anthracycline antineoplastic used in cancer treatment. A study by Karadurmus et al. (2017) explored how nanoparticles affect the interaction between Epirubicin and DNA, which is crucial for understanding its mechanism of action in cancer therapy (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).

Nitration of Triazine Derivatives

Research by Bellamy et al. (2003) on the nitration of triazine derivatives, which are structurally similar to the given compound, reveals insights into chemical reactions that could be relevant for the synthesis or modification of similar compounds (Bellamy, Latypov, & Goede, 2003).

Synthesis of Phenanthropyrrolidines

Bird et al. (1986) investigated the electrochemical oxidation of aromatic ethers, leading to the synthesis of complex compounds related to the given chemical. This provides a basis for understanding the synthetic pathways and potential applications of such compounds (Bird, Black, Lloyd, Sainsbury, & Scopes, 1986).

Antitumor Evaluation

A study by Mitscher et al. (1986) focused on synthesizing and evaluating the antitumor properties of a compound similar to the one , highlighting its potential in cancer research (Mitscher, Gill, Filppi, & Wolgemuth, 1986).

Characterization of Daunorubicin Impurity

Research by Rawat et al. (2013) identified and characterized an impurity in Daunorubicin, a drug closely related to the chemical compound . This study is significant for quality control in pharmaceutical production (Rawat, Buchude, Chauhan, Patel, Patel, Belwal, & Vardhan, 2013).

Properties

CAS No.

98813-22-0

Molecular Formula

C29H34O12

Molecular Weight

574.6 g/mol

IUPAC Name

4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H34O12/c1-11-24(37-4)23(34)26(38-5)28(40-11)41-25-17-12(10-29(2,35)27(25)39-6)7-14-19(21(17)32)22(33)18-15(20(14)31)8-13(36-3)9-16(18)30/h7-9,11,23-28,30,32,34-35H,10H2,1-6H3

InChI Key

OJEGCXWWBDCZGW-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Synonyms

10-deoxysteffimycin B
steffimycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

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